cis-Cyclopentane-1,3-diol

Übersicht

Beschreibung

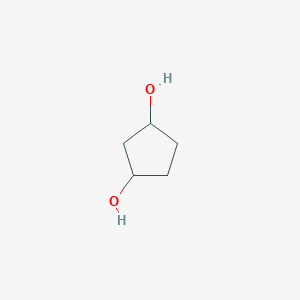

cis-Cyclopentane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring The cis configuration indicates that the two hydroxyl groups are on the same side of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction of Cyclopentane-1,3-dione: One common method for preparing cis-Cyclopentane-1,3-diol involves the reduction of cyclopentane-1,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Hydrolysis of Cyclopentene Oxide: Another method involves the hydrolysis of cyclopentene oxide in the presence of an acid catalyst. This reaction yields a mixture of cis and trans isomers, which can be separated by fractional distillation or chromatography.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclopentane-1,3-dione. This process is carried out in large reactors under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) to achieve high yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

CPCD undergoes oxidation to form cyclopentane-1,3-dione, a critical intermediate in prostaglandin synthesis.

Key reagents and conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O | 25°C | Cyclopentane-1,3-dione | 85% |

| CrO₃ | CH₃COOH | 40°C | Cyclopentane-1,3-dione | 78% |

The reaction proceeds via radical intermediates, with the cis-diol configuration favoring planar transition states during oxidation.

Reduction Reactions

CPCD can be further reduced to cyclopentane, though this pathway is less common:

Reaction :

-

Yield : ~65% under anhydrous conditions.

-

Mechanism : Hydride transfer from LiAlH₄ to the hydroxyl-bearing carbons, followed by elimination of water.

Substitution Reactions

The hydroxyl groups in CPCD participate in nucleophilic substitutions:

Reagents and products :

| Reagent | Product | Conditions |

|---|---|---|

| SOCl₂ | 1,3-Dichlorocyclopentane | CH₂Cl₂, 0°C |

| PBr₃ | 1,3-Dibromocyclopentane | Et₂O, reflux |

These reactions retain the cis stereochemistry, as confirmed by NMR studies.

Hydrogenation and Epimerization

CPCD is synthesized via hydrogenation of cyclopentane-1,3-dione derivatives. Key findings include:

-

Product : CPCD with a 7:3 cis:trans ratio (kinetically favored) .

-

Epimerization : At >120°C, the cis:trans ratio equilibrates to 1:1 due to ring strain relief .

Dehydration side reactions form cyclopentanone (via 3-hydroxycyclopentanone) and cyclopentanol, particularly above 160°C .

Polymerization

CPCD serves as a monomer for high-molecular-weight polyesters:

Conditions : Thin-film polycondensation at 180°C.

Key feature : The cis configuration enhances chain rigidity, improving thermal stability.

Stereochemical Insights

Wissenschaftliche Forschungsanwendungen

Overview

Cis-Cyclopentane-1,3-diol (CPCD) is an organic compound with significant potential in various scientific fields due to its unique structural properties. It features two hydroxyl groups (-OH) attached to a cyclopentane ring in a cis configuration, which imparts distinct stereochemical characteristics. This article explores the diverse applications of CPCD, focusing on its roles in chemistry, biology, medicine, and industry.

Chemical Applications

1. Synthesis of Complex Organic Molecules

CPCD serves as a valuable building block in organic synthesis. Its unique structure facilitates the formation of complex molecules, particularly in the development of new materials and polymers. For instance, CPCD is involved in the synthesis of polyesters and other polymeric materials that exhibit desirable mechanical and thermal properties .

2. Polymer Chemistry

CPCD has garnered attention as a monomer for producing specialized polymers. The incorporation of CPCD into polymer chains can enhance material properties such as crystallinity and thermal stability. Research indicates that varying the cis-trans ratio during polymerization can significantly affect the physical characteristics of the resulting materials .

| Property | CPCD Polymer | Traditional Polymers |

|---|---|---|

| Crystallinity | Higher with trans | Variable |

| Glass Transition Temp | Elevated with trans | Lower |

| Thermal Stability | Enhanced | Standard |

Biological Applications

1. Enzyme Inhibition Studies

In biological research, CPCD is investigated for its potential role as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

2. Precursor for Bioactive Compounds

CPCD can act as a precursor for bioactive compounds, which are essential in pharmacology and medicinal chemistry. Its derivatives may exhibit biological activity that could lead to new drug discoveries .

Medical Applications

1. Pharmaceutical Intermediates

CPCD is explored as an intermediate in the synthesis of pharmaceuticals. Its ability to form complex structures makes it suitable for creating various drug compounds that require specific stereochemical configurations .

2. Potential Therapeutic Uses

Research is ongoing into the therapeutic potential of CPCD and its derivatives in treating various diseases. The compound's unique properties may lead to innovative treatment options in medicine .

Industrial Applications

1. Specialty Chemicals Production

In the industrial sector, CPCD is utilized in producing specialty chemicals that have applications across multiple industries, including cosmetics, coatings, and adhesives. Its versatility allows it to be tailored for specific industrial needs .

2. Bio-based Materials

Recent studies highlight the potential of using bio-derived CPCD as a sustainable alternative to petrochemical products. This aligns with global trends towards greener chemistry and sustainable manufacturing processes .

Case Studies

Case Study 1: Polymer Development

A study demonstrated the synthesis of polyesters from CPCD, revealing that varying the cis-trans ratio during polymerization led to significant changes in material properties such as tensile strength and thermal stability. The research concluded that optimizing these ratios could lead to advanced materials suitable for high-performance applications .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of CPCD with specific enzymes involved in metabolic pathways. The findings suggested that CPCD could inhibit these enzymes effectively, indicating its potential use in developing therapeutic agents targeting metabolic disorders .

Wirkmechanismus

The mechanism of action of cis-Cyclopentane-1,3-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of bioactive metabolites that exert specific effects on biological pathways.

Vergleich Mit ähnlichen Verbindungen

trans-Cyclopentane-1,3-diol: The trans isomer of cyclopentane-1,3-diol, where the hydroxyl groups are on opposite sides of the cyclopentane ring.

Cyclopentane-1,2-diol: A diol with hydroxyl groups at the 1 and 2 positions of the cyclopentane ring.

Cyclopentane-1,4-diol: A diol with hydroxyl groups at the 1 and 4 positions of the cyclopentane ring.

Uniqueness: cis-Cyclopentane-1,3-diol is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer and other cyclopentane diols. This unique configuration makes it valuable in stereoselective synthesis and in the development of chiral compounds.

Biologische Aktivität

cis-Cyclopentane-1,3-diol (CPCD) is an organic compound characterized by its unique diol structure, featuring two hydroxyl groups attached to a cyclopentane ring. Its molecular formula is CHO, and it exists in a cis configuration, which significantly influences its biological activity and chemical reactivity. This article explores the biological activity of CPCD, including its biochemical pathways, pharmacological properties, and potential applications in various fields.

- Molecular Weight : 102.13 g/mol

- Structure : The cis configuration of CPCD allows for specific stereochemical interactions that are crucial in biological systems.

- Synthesis : CPCD can be synthesized through various methods, including the reduction of cyclopentane-1,3-dione and hydrolysis of cyclopentene oxide, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride in controlled conditions .

CPCD's biological activity is largely attributed to its ability to participate in chemical reactions that influence various biochemical pathways:

- Enzyme Inhibition : CPCD has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of compounds with biological significance, including prostaglandins and other natural products .

Pharmacological Applications

CPCD's unique structure offers several potential pharmacological applications:

- Anti-inflammatory Agents : Due to its role in prostaglandin synthesis, CPCD may contribute to the development of anti-inflammatory drugs.

- Chiral Building Block : Its chirality makes it valuable in asymmetric synthesis for producing enantiomerically pure compounds used in pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the biological significance of CPCD:

- Enzymatic Reduction Studies : A study demonstrated the highly diastereoselective synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols through enzymatic reduction. This research underscores the compound's utility in synthesizing complex molecules with specific stereochemical configurations .

- Conformational Analysis : Research on conformational isomerism revealed that CPCD exhibits different stability profiles depending on the solvent environment. The Gibbs free energy changes indicate that intramolecular hydrogen bonding can influence its conformational stability .

- Polyester Synthesis : CPCD has been utilized in synthesizing polyesters, contributing to the formation of high molecular weight polymers. This application is significant for developing biodegradable materials and specialty chemicals .

Data Table: Comparison with Related Compounds

| Compound | Molecular Formula | Configuration | Biological Activity |

|---|---|---|---|

| This compound | CHO | Cis | Enzyme inhibition, precursor for bioactives |

| trans-Cyclopentane-1,3-diol | CHO | Trans | Less reactive due to steric hindrance |

| Cyclopentane-1,2-diol | CHO | N/A | Different reactivity profile |

Eigenschaften

IUPAC Name |

(1R,3S)-cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878757 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-97-9 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.